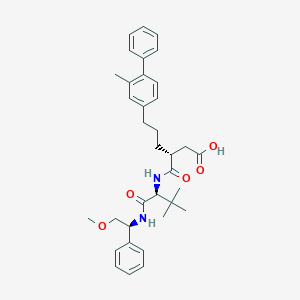

(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid

Übersicht

Beschreibung

The compound is also known as UK 370106 . It has a molecular formula of C35H44N2O5 and a molecular weight of 572.73 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1H NMR, 13C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .Physical And Chemical Properties Analysis

The compound has a melting point of 178-180 °C, a boiling point of 802.7±65.0 °C (Predicted), and a density of 1.122±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

UK-370106, a compound with the complex chemical name of “[1,1’-Biphenyl]-4-hexanoic acid, beta-[[[(1S)-1-[[[(1S)-2-methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-, (betaR)-”, has shown promise in various scientific research applications due to its selective inhibitory action on certain matrix metalloproteases (MMPs). Below is a comprehensive analysis of the unique applications of UK-370106 in scientific research:

Treatment of Chronic Dermal Ulcers

UK-370106 has been identified as a potent and highly selective inhibitor of MMP-3 and MMP-12, which are enzymes that play a significant role in the degradation of the extracellular matrix. This property makes it a suitable candidate for the topical treatment of chronic dermal ulcers, such as venous ulcers . The compound has been shown to inhibit MMP-3 ex vivo in a model of chronic dermal ulcers, suggesting its potential efficacy in promoting wound healing .

Inhibition of Fibronectin Fragmentation

Fibronectin is a critical protein for wound healing, and its fragmentation can impede the normal healing process. UK-370106 has demonstrated the ability to inhibit the cleavage of fibronectin by MMP-3, which could help maintain the integrity of the provisional matrix necessary for tissue repair .

Selective MMP Inhibition

The selectivity of UK-370106 for MMP-3 and MMP-12 over other MMPs is noteworthy. It shows more than 1200-fold higher potency against MMP-3 and MMP-12 compared to MMP-1, MMP-2, MMP-9, and MMP-14, and about 100-fold more than MMP-13 and MMP-8 . This selectivity is crucial for minimizing potential side effects caused by the inhibition of other MMPs that are essential for normal physiological processes.

Safety Profile in Cell Cultures

In vitro studies have indicated that UK-370106 is not cytotoxic and does not affect the proliferation of fibroblasts, keratinocytes, or endothelial cells at concentrations of 50-100 µM . This suggests a favorable safety profile for the compound, which is an important consideration for its potential therapeutic use.

Pharmacokinetics in Dermal Wounds

UK-370106 is cleared rapidly from plasma but remains in dermal tissue for a longer duration, which is beneficial for localized treatment strategies. In a rabbit model, the compound showed sustained presence in dermal wounds, indicating its potential for prolonged therapeutic action in the affected area .

Potential for Clinical Trials

The promising results from preclinical studies suggest that UK-370106 is a suitable candidate for progression to clinical trials. Its efficacy in inhibiting MMP-3 in chronic dermal ulcers and its favorable pharmacokinetic profile support its potential development as a topical treatment for human chronic dermal wounds .

Exploration of Non-Cytotoxic MMP Inhibitors

UK-370106 contributes to the exploration of non-cytotoxic MMP inhibitors, which is a significant area of research. Developing MMP inhibitors that do not harm healthy cells while effectively targeting pathological processes is a key goal in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

UK 370106, also known as ®-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid, is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and wound healing .

Mode of Action

UK 370106 interacts with its targets, MMP-3 and MMP-12, by binding to their active sites and inhibiting their enzymatic activity . This results in the prevention of the cleavage of fibronectin, a key component of the extracellular matrix .

Biochemical Pathways

The inhibition of MMP-3 and MMP-12 by UK 370106 affects the degradation of the extracellular matrix, particularly the cleavage of fibronectin . This can impact various biochemical pathways related to tissue remodeling and wound healing .

Result of Action

The inhibition of MMP-3 and MMP-12 by UK 370106 leads to the reduction of fibronectin cleavage, thereby potentially influencing the process of tissue remodeling and wound healing . It has been observed that UK 370106 has little effect on keratinocyte migration in vitro .

Action Environment

The action of UK 370106 can be influenced by various environmental factors. For instance, the compound’s efficacy in wound healing may vary depending on the specific conditions of the wound environment . .

Eigenschaften

IUPAC Name |

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMABJUGSNPHMN-BHYWQNONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((S)-1-((S)-2-methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methyl biphenyl-4-yl)hexanoic acid | |

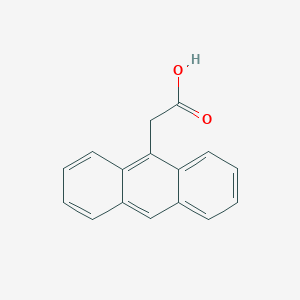

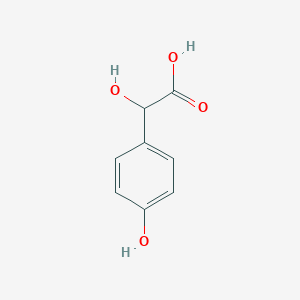

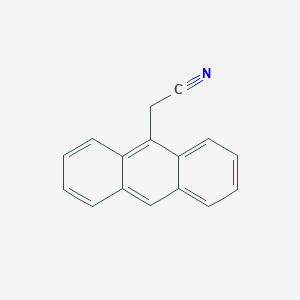

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

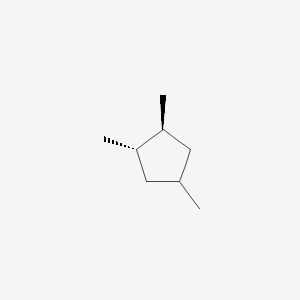

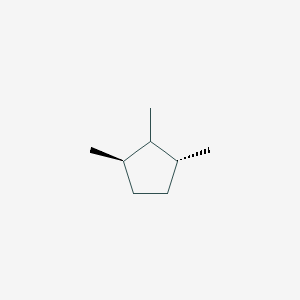

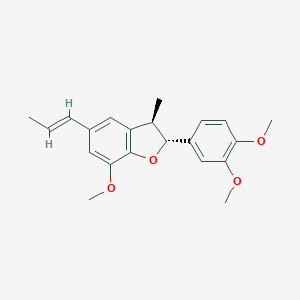

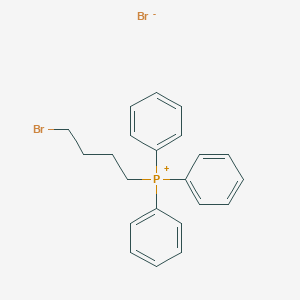

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)